molecular formula C3F3IN2S B2896167 2-Iodo-5-(trifluoromethyl)-1,3,4-thiadiazole CAS No. 1393843-44-1

2-Iodo-5-(trifluoromethyl)-1,3,4-thiadiazole

Cat. No.: B2896167
CAS No.: 1393843-44-1
M. Wt: 280.01
InChI Key: WSUYSVQTWCRKOJ-UHFFFAOYSA-N
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Description

2-Iodo-5-(trifluoromethyl)-1,3,4-thiadiazole is a heterocyclic compound that contains iodine, fluorine, and sulfur atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-5-(trifluoromethyl)-1,3,4-thiadiazole typically involves the reaction of appropriate precursors under specific conditions. One common method includes the cyclization of suitable thiourea derivatives with iodine and trifluoromethylating agents. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-5-(trifluoromethyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and forming new products.

    Coupling Reactions: It can engage in coupling reactions with other aromatic compounds, expanding its chemical diversity.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions can yield various substituted thiadiazoles, while coupling reactions can produce complex aromatic systems.

Scientific Research Applications

2-Iodo-5-(trifluoromethyl)-1,3,4-thiadiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use in developing new pharmaceuticals and therapeutic agents.

    Industry: It finds applications in materials science, particularly in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism by which 2-Iodo-5-(trifluoromethyl)-1,3,4-thiadiazole exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Iodo-5-(trifluoromethyl)benzoic acid
  • 2-Iodo-5-(trifluoromethyl)pyridine
  • 2-Iodo-5-(trifluoromethyl)benzene

Uniqueness

Compared to these similar compounds, 2-Iodo-5-(trifluoromethyl)-1,3,4-thiadiazole stands out due to its unique thiadiazole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-iodo-5-(trifluoromethyl)-1,3,4-thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3F3IN2S/c4-3(5,6)1-8-9-2(7)10-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSUYSVQTWCRKOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NN=C(S1)I)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3F3IN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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